2(1H)-Pyridinone, 4-mercapto- 2(1H)-Pyridinone, 4-mercapto-
Brand Name: Vulcanchem
CAS No.:
VCID: VC17883213
InChI: InChI=1S/C5H5NOS/c7-5-3-4(8)1-2-6-5/h1-3H,(H2,6,7,8)
SMILES:
Molecular Formula: C5H5NOS
Molecular Weight: 127.17 g/mol

2(1H)-Pyridinone, 4-mercapto-

CAS No.:

Cat. No.: VC17883213

Molecular Formula: C5H5NOS

Molecular Weight: 127.17 g/mol

* For research use only. Not for human or veterinary use.

2(1H)-Pyridinone, 4-mercapto- -

Specification

Molecular Formula C5H5NOS
Molecular Weight 127.17 g/mol
IUPAC Name 4-sulfanyl-1H-pyridin-2-one
Standard InChI InChI=1S/C5H5NOS/c7-5-3-4(8)1-2-6-5/h1-3H,(H2,6,7,8)
Standard InChI Key WLHGWRDIQABYLV-UHFFFAOYSA-N
Canonical SMILES C1=CNC(=O)C=C1S

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Profile

2(1H)-Pyridinone, 4-mercapto- belongs to the pyridinone family, a class of compounds featuring a six-membered aromatic ring with one oxygen atom and a ketone group. The substitution of a sulfur-containing mercapto group at the 4-position introduces distinct electronic and steric properties. Key structural parameters include:

PropertyValueSource
Molecular FormulaC₅H₅NOS
Molecular Weight127.164 g/mol
Density1.4±0.1 g/cm³
Boiling Point370.7±27.0 °C
Flash Point178.0±23.7 °C
LogP (Partition Coefficient)-0.31

The compound’s low LogP value indicates moderate hydrophilicity, suggesting potential solubility in polar solvents . Its planar structure, confirmed by X-ray crystallography in analogous pyridinones, facilitates π-π stacking interactions, which are critical in supramolecular chemistry .

Synthesis and Manufacturing

Synthetic Routes

  • Thiazole Ring Opening: Treatment with aqueous HCl to yield a thiol intermediate.

  • Deprotection: Removal of the tert-butyl group under acidic conditions.

  • Cyclization: Formation of the pyridinone ring via intramolecular condensation .

Adapting this approach for the 4-mercapto isomer would require strategic substitution during the cyclization step. Alternative routes may employ Suzuki-Miyaura coupling or Buchwald-Hartwig amination to introduce functional groups at specific positions .

Challenges in Synthesis

Physicochemical Properties and Stability

Thermal Behavior

The compound’s thermal stability is evidenced by its high boiling point (370.7±27.0 °C) and flash point (178.0±23.7 °C) . Differential scanning calorimetry (DSC) of similar pyridinones shows endothermic peaks corresponding to melting transitions, though the melting point for 4-mercapto-2(1H)-pyridinone remains unreported .

Reactivity

The mercapto group confers nucleophilic character, enabling reactions with electrophiles such as alkyl halides and epoxides. For example, disodium salts of mercaptopyridinones undergo condensation with chloro-nitroarenes to form azaphenoxathiines, heterocyclic systems with documented biological activity .

Pharmacological and Biological Activity

Enzyme Inhibition

Mercapto-substituted heterocycles are known inhibitors of cysteine proteases and metalloenzymes. The -SH group can coordinate to active-site zinc ions in matrix metalloproteinases (MMPs), making 4-mercapto-2(1H)-pyridinone a candidate for anti-inflammatory drug development.

Industrial and Research Applications

Catalysis

The compound’s sulfur moiety makes it a potential ligand in transition-metal catalysis. Palladium complexes of mercaptopyridinones could facilitate cross-coupling reactions, as seen in the synthesis of biaryl compounds .

Materials Science

Incorporating 4-mercapto-2(1H)-pyridinone into polymers could enhance thermal stability and redox activity. Thiol-ene click chemistry applications are also plausible, given the reactivity of the -SH group .

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